ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate
Description
Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core modified with carbamoyl, trifluoroalanine ester, and 4-methoxyphenyl carbonylamino substituents. The 4-methoxyphenyl group enhances lipophilicity and metabolic stability compared to polar substituents (e.g., hydroxyl or chlorosulfonyl groups in analogs), while the trifluoroalanine moiety may influence electronic and steric interactions in biological systems .
Properties
Molecular Formula |
C22H24F3N3O5S |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C22H24F3N3O5S/c1-3-33-20(31)21(22(23,24)25,27-18(30)12-8-10-13(32-2)11-9-12)28-19-16(17(26)29)14-6-4-5-7-15(14)34-19/h8-11,28H,3-7H2,1-2H3,(H2,26,29)(H,27,30) |
InChI Key |
NDDAWUSTLCTUEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)N)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactionsThe final steps involve the formation of the ethyl ester and the attachment of the methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
Key structural analogs include:
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl N-[(4-chlorophenyl)sulfonyl]-L-alaninate
Key Differences:
- Substituent Effects :
- The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the 4-hydroxyphenyl (electron-donating but polar) in 6o and the 4-chlorophenylsulfonyl (electron-withdrawing) in the chlorinated analog .
- The trifluoroalanine ester in the target compound introduces strong electron-withdrawing and steric effects, absent in the other analogs.
Spectroscopic Characterization
- NMR Analysis :
- The trifluoromethyl group in the target compound would produce distinct <sup>19</sup>F NMR signals (absent in 6o and the chlorinated analog).
- The 4-methoxyphenyl group’s protons would resonate near δ 3.8 ppm (singlet) in <sup>1</sup>H NMR, differing from the hydroxyl (δ 5–6 ppm, broad) in 6o and sulfonyl chlorine’s deshielding effects in the chlorinated analog .
- HRMS Data: Target compound’s molecular formula (estimated C24H25F3N3O5S) would yield a monoisotopic mass ~548.12 g/mol, distinct from 6o (390.14 g/mol) and the chlorinated analog (499.06 g/mol) .
Computational Similarity and Bioactivity Predictions
- Tanimoto Index : Computational similarity metrics (e.g., MACCS or Morgan fingerprints) would show moderate similarity (~0.6–0.7) between the target and analogs due to shared tetrahydrobenzo[b]thiophene cores but divergent substituents .
Data Table: Structural and Physicochemical Comparison
Research Implications
- Drug Design : The target compound’s trifluoro and methoxy groups may enhance metabolic stability and target binding compared to analogs, making it a candidate for further pharmacokinetic studies.
- Synthetic Challenges : Low yields in related compounds (e.g., 22% for 6o ) highlight the need for optimized catalytic systems or alternative routes.
- Spectroscopic Tools : Comparative NMR analysis (as in ) can pinpoint substituent-induced electronic changes, aiding structural elucidation of derivatives.
Biological Activity
Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that combines a benzothiophene core with various functional groups that may enhance its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Benzothiophene Core : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Carbamoyl and Trifluoro Groups : These groups may influence the compound's solubility and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiophene have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
- Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, suggesting potential efficacy in targeting similar malignancies .
- Mechanism of Action : The interaction with specific enzymes or receptors may lead to the inhibition of cancer cell growth through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Compounds derived from benzothiophene structures have also been reported to possess antimicrobial properties.
- Activity Spectrum : Studies have shown effectiveness against both gram-positive and gram-negative bacteria, with some compounds exhibiting higher antibacterial activity than antifungal properties .
- Potential Applications : These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.
Comparative Analysis
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| Ethyl N-(3-carbamoyl...) | Benzothiophene | TBD | TBD |
| Benzothiophene Derivative A | Similar | 6.2 μM (HCT-116) | Active |
| Benzothiophene Derivative B | Similar | TBD | Higher than standard drugs |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of Benzothiophene Core : Achieved through cyclization reactions.
- Introduction of Functional Groups : Carbamoyl and trifluoro groups are introduced via nucleophilic substitutions or coupling reactions.
Pharmacological Evaluation
Pharmacological studies are essential to evaluate the therapeutic potential of this compound. Preliminary evaluations indicate promising results in vitro; however, further in vivo studies are necessary to assess efficacy and safety profiles comprehensively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
